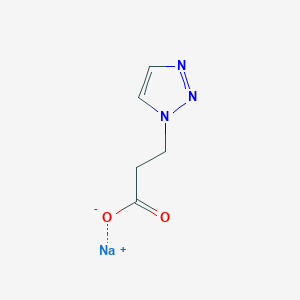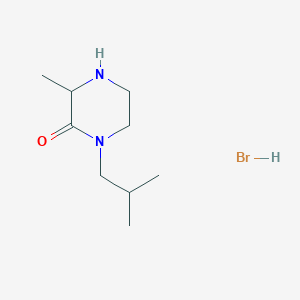
sodium 3-(1H-1,2,3-triazol-1-yl)propanoate
Vue d'ensemble
Description
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, commonly referred to as sodium triazolylpropanoate (STP), is a compound used in scientific research as a reagent, catalyst, and as a building block for synthesizing other compounds. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol and a melting point of 173-175°C. STP is soluble in water and is stable under normal laboratory conditions.
Applications De Recherche Scientifique
High Explosive Applications : Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate derivatives have been used in the development of insensitive high explosives, such as tetrazolyl triazolotriazine. These compounds are noted for their high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, making them potential replacements for existing high explosives (Snyder et al., 2017).
Synthetic Applications : The compound has been synthesized for various purposes, including the creation of novel derivatives of fused heterocyclic ring systems. These include pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo-[l,2-a]pyrimidines, indicating its versatility in organic synthesis (Mostafa & Nada, 2015).
Photophysical Properties : Research on amphyphylic triazoanilines synthesized from cardanol and glycerol, which include derivatives of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, has demonstrated their potential as fluorescent biomarkers. These compounds exhibit low acute toxicity and are suggested for use in biodiesel quality control (Pelizaro et al., 2019).
Energetic Ionic Salts Synthesis : This compound has been used in the synthesis of energetic ionic salts, which are important in the field of energetic materials. These salts have moderate decomposition temperatures and low impact sensitivities, making them suitable for applications where stability and safety are crucial (Pang et al., 2018).
Catalytic Applications : Sodium azide, a related compound, has been utilized as a catalyst in the synthesis of 4,5-disubstituted 1,2,3-(NH)-triazoles, indicating the potential of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate in catalytic processes (Ponpandian & Muthusubramanian, 2012).
Potential Anticonvulsant Activity : Compounds synthesized from sodium 3-(1H-1,2,3-triazol-1-yl)propanoate have shown moderate antibacterial and antifungal activity, as well as excellent anticonvulsant activity in certain derivatives (Rajasekaran et al., 2006).
Potential Antioxidant and Immune-modulating Agent : A study on the biochemical parameters of rats treated with a related compound, sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, suggests its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).
One-pot Synthesis Applications : The compound has been used in one-pot synthesis methods for creating various derivatives, demonstrating its efficiency in streamlining chemical synthesis processes (Pokhodylo et al., 2017).
Photochromic Properties : Derivatives of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate have shown interesting photochromic properties, which are significant in the development of materials that change color in response to light (Li et al., 2010).
Propriétés
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
CAS RN |
1181458-20-7 | |
| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)








![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)

